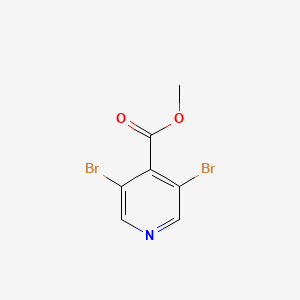

Methyl 3,5-dibromo-4-pyridinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,5-dibromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAPIZRUTJEJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathway for Methyl 3,5-dibromo-4-pyridinecarboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 3,5-dibromo-4-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, this compound stands out as a valuable building block. The strategic placement of the bromine atoms and the carboxylate group allows for diverse downstream modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a robust and reliable synthetic pathway to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights for its successful preparation.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with a readily available starting material, pyridine. The chosen pathway prioritizes efficiency, scalability, and the use of well-established chemical transformations. The overall strategy involves the initial halogenation of the pyridine ring, followed by the introduction and subsequent conversion of a functional group at the 4-position to the desired carboxylate.

The proposed synthetic route can be broken down into four key stages:

-

Dibromination of Pyridine: Formation of the core 3,5-dibromopyridine scaffold.

-

Amination: Introduction of an amino group at the 4-position to yield 3,5-dibromo-4-aminopyridine.

-

Sandmeyer Reaction and Hydrolysis: Conversion of the amino group to a carboxylic acid via a cyano intermediate.

-

Esterification: Formation of the final methyl ester product.

Caption: Key steps in the Sandmeyer reaction for the synthesis of 3,5-Dibromo-4-cyanopyridine.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dibromo-4-aminopyridine | 251.88 | 25.2 g | 0.1 |

| Sulfuric acid (conc.) | 98.08 | 100 mL | - |

| Sodium nitrite | 69.00 | 7.6 g | 0.11 |

| Copper(I) cyanide | 89.56 | 10.7 g | 0.12 |

| Water | 18.02 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

In a 500 mL three-necked flask, dissolve 25.2 g (0.1 mol) of 3,5-dibromo-4-aminopyridine in 100 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

-

Slowly add the sodium nitrite solution to the sulfuric acid solution of the aminopyridine, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a 1 L beaker, prepare a solution of 10.7 g (0.12 mol) of copper(I) cyanide in 100 mL of water.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with dichloromethane (3 x 150 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude 3,5-dibromo-4-cyanopyridine, which can be purified by column chromatography or recrystallization.

Step 2b: Hydrolysis of the Nitrile

Mechanism and Rationale:

The cyano group is a versatile precursor to carboxylic acids. Acid-catalyzed hydrolysis of the nitrile proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium salt under the reaction conditions.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dibromo-4-cyanopyridine | 261.89 | 26.2 g | 0.1 |

| Sulfuric acid (70%) | 98.08 | 200 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, combine 26.2 g (0.1 mol) of 3,5-dibromo-4-cyanopyridine and 200 mL of 70% sulfuric acid.

-

Heat the mixture to reflux (approximately 160-170 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.

-

The product, 3,5-dibromo-4-pyridinecarboxylic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Dry the solid in a vacuum oven to obtain the pure carboxylic acid.

Part 3: Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a straightforward and effective method for this transformation.

Mechanism and Rationale:

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [1]The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dibromo-4-pyridinecarboxylic acid | 280.89 | 28.1 g | 0.1 |

| Methanol | 32.04 | 300 mL | - |

| Sulfuric acid (conc.) | 98.08 | 5 mL | - |

| Sodium bicarbonate | 84.01 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

Suspend 28.1 g (0.1 mol) of 3,5-dibromo-4-pyridinecarboxylic acid in 300 mL of methanol in a 500 mL round-bottom flask.

-

Carefully add 5 mL of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours. The solid should dissolve as the reaction progresses.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in 200 mL of dichloromethane and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound, a valuable intermediate for research and development in the pharmaceutical and materials science sectors. The presented protocols are based on well-established chemical principles and offer a solid foundation for further exploration and optimization. The strategic functionalization of the pyridine ring opens up a multitude of possibilities for the synthesis of novel compounds with potentially interesting biological activities and material properties.

References

-

A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters. 2021;11(3):447-452. Available from: [Link]

- CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents.

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available from: [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 2022. Available from: [Link]

Sources

Spectroscopic Characterization of Methyl 3,5-dibromo-4-pyridinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dibromo-4-pyridinecarboxylate is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of bromine atoms and a methyl ester group to the pyridine ring significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis. Accurate structural elucidation through spectroscopic methods is paramount for its use in further research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on theoretical predictions and data from analogous compounds.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (H-2, H-6): The two protons on the pyridine ring are chemically equivalent and are expected to appear as a single singlet. Due to the electron-withdrawing effects of the adjacent nitrogen atom and bromine atoms, this signal is anticipated to be downfield, likely in the range of δ 8.5-9.0 ppm .

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will also produce a singlet. This signal will be in the typical upfield region for methyl esters, expected around δ 3.8-4.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 160-170 ppm .

-

Aromatic Carbons:

-

C-3 and C-5: The carbons bearing the bromine atoms are expected to be in the range of δ 120-130 ppm .

-

C-4: The carbon attached to the carboxylate group will be shifted downfield, likely in the δ 140-150 ppm range.

-

C-2 and C-6: The carbons adjacent to the nitrogen atom will be significantly downfield, anticipated in the region of δ 150-160 ppm .

-

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear upfield, typically around δ 50-55 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized in the table below. Pyridine derivatives have been studied extensively by vibrational spectroscopy.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | 1720-1740 | Strong, sharp absorption |

| C-N (Pyridine) | 1550-1600 | Medium to strong absorption |

| C=C (Aromatic) | 1400-1500 | Medium to weak absorptions |

| C-O (Ester) | 1200-1300 | Strong absorption |

| C-Br | 500-600 | Medium to strong absorption |

The IR spectrum of a related compound, 3,5-dibromo-4-methylpyridine, has been reported, which can provide some comparative insights.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₅Br₂NO₂), the exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted mass spectrometry data for various adducts of this compound is available.[3]

| Adduct | m/z |

| [M+H]⁺ | 293.87598 |

| [M+Na]⁺ | 315.85792 |

| [M-H]⁻ | 291.86142 |

The fragmentation in the mass spectrometer is likely to involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃). Mass spectrometry is a powerful technique for the analysis of pyridine derivatives.[4][5]

Synthesis and Experimental Protocols

While this guide focuses on the spectroscopic characterization, it is relevant to briefly mention the synthesis. This compound can be synthesized from 4-aminopyridine through a multi-step process involving bromination and subsequent esterification. The synthesis of related 3,5-dibromo-4-substituted pyridines has been described in the literature.[6][7]

General Experimental Protocol for Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CHCl₃).

-

MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI).

Instrumentation:

-

NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

IR: A Fourier-transform infrared (FTIR) spectrometer.

-

MS: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

Caption: A potential workflow from synthesis to spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical predictions with data from analogous structures, a detailed spectroscopic profile has been constructed. This information is crucial for researchers working with this compound, enabling them to confirm its identity and purity, and to understand its structural characteristics for further applications in drug discovery and materials science.

References

- Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine.

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

- A kind of synthetic method of 3, 5-dibromo-4-aminopyridine. (2020).

- Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.

-

Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2023). MDPI. [Link]

- Methyl 3,5-dibromo-4-methylbenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374.

-

Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2014). ResearchGate. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2003). MDPI. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (n.d.). Retrieved January 23, 2026, from [Link]

- Synthesis of 3, 5-dibromo-4-iodopyridine. (2013).

-

Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

-

3 - Supporting Information. (n.d.). Retrieved January 23, 2026, from [Link]

-

Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

This compound (C7H5Br2NO2) - PubChemLite. (n.d.). Retrieved January 23, 2026, from [Link]

-

4-Pyridinecarboxylic acid, methyl ester - the NIST WebBook. (n.d.). Retrieved January 23, 2026, from [Link]

-

Near IR Spectra Collection of Common Organic Compounds (High) - Bio-Rad. (n.d.). Retrieved January 23, 2026, from [Link]

-

Methyl 5-bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate - CAS Common Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C7H5Br2NO2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]

- 7. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

Navigating the Synthesis and Procurement of Methyl 3,5-dibromo-4-pyridinecarboxylate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the accessibility of specialized chemical intermediates is a critical determinant of project timelines and success. Methyl 3,5-dibromo-4-pyridinecarboxylate, a halogenated pyridine derivative, represents a valuable scaffold in medicinal chemistry due to the synthetic versatility endowed by its bromine and carboxylate functionalities. This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, plausible synthetic routes from readily available precursors, and its potential applications.

Physicochemical Properties and Commercial Availability

This compound is a pyridine derivative with the molecular formula C₇H₅Br₂NO₂. While direct, off-the-shelf commercial listings for this specific ester are not abundant, its synthesis is readily achievable from commercially available precursors. The primary challenge for researchers is not the complexity of the synthesis but rather identifying a reliable source for the starting materials.

Our investigation indicates that this compound is most practically procured through custom synthesis services offered by various chemical suppliers or synthesized in-house from its corresponding carboxylic acid or methyl-substituted precursor.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | PubChem |

| Molecular Weight | 294.93 g/mol | PubChem |

| Canonical SMILES | COC(=O)C1=C(C=NC=C1Br)Br | PubChem |

| InChI Key | OTAPIZRUTJEJPF-UHFFFAOYSA-N | PubChem |

Recommended Synthetic Pathways

Two primary and reliable synthetic routes are proposed for the laboratory-scale preparation of this compound, leveraging commercially available starting materials.

Route 1: Esterification of 3,5-Dibromopyridine-4-carboxylic acid

This is the most direct approach, involving the esterification of the corresponding carboxylic acid. 3,5-Dibromopyridine-4-carboxylic acid is commercially available from suppliers such as Sigma-Aldrich.

Caption: Workflow for the esterification of 3,5-Dibromopyridine-4-carboxylic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Dibromopyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 mL per gram of carboxylic acid).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Route 2: Oxidation and Subsequent Esterification of 3,5-Dibromo-4-methylpyridine

An alternative pathway begins with the commercially available 3,5-Dibromo-4-methylpyridine, which can be sourced from suppliers like Tokyo Chemical Industry (TCI)[1] and Sigma-Aldrich. This route involves an initial oxidation of the methyl group to a carboxylic acid, followed by esterification as described in Route 1.

Caption: Workflow for the synthesis via oxidation and esterification.

Experimental Protocol: Oxidation of the Methyl Group

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 3,5-Dibromo-4-methylpyridine (1.0 eq) in an aqueous solution.

-

Oxidant Addition: While stirring vigorously, slowly add a strong oxidizing agent such as potassium permanganate (KMnO₄) in portions. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

-

Acidification: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Isolation: Collect the precipitated 3,5-Dibromopyridine-4-carboxylic acid by filtration, wash with cold water, and dry.

-

Esterification: The resulting carboxylic acid can then be esterified following the protocol described in Route 1.

Potential Applications in Research and Development

Halogenated pyridine carboxylic acids and their esters are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The bromine atoms at the 3 and 5 positions can serve as handles for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups, or it can participate in reactions as a directing group.

Pyridine carboxylic acid isomers and their derivatives have been instrumental in the development of a wide range of therapeutic agents for conditions including tuberculosis, cancer, and diabetes.[3]

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions should be taken when handling this compound and its precursors.

Table 2: General Safety Information

| Hazard | Precaution |

| Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. |

| Irritation | May cause skin, eye, and respiratory tract irritation. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. |

| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier of the specific precursor being used.[4][5][6]

Conclusion

While direct commercial suppliers of this compound are not readily identifiable, this technical guide provides researchers with two robust and validated synthetic pathways to access this valuable compound. By utilizing commercially available precursors such as 3,5-Dibromopyridine-4-carboxylic acid or 3,5-Dibromo-4-methylpyridine, scientists can efficiently synthesize the target molecule in-house. The strategic importance of this and similar halogenated pyridine scaffolds in medicinal chemistry underscores the value of understanding their synthesis and procurement landscape.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3,5-Dibromo-4-methylpyridine.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 3,5-Dibromopyridine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-methylpyridine.

- Fisher Scientific. (2023, September 16).

- Sigma-Aldrich. (2023, November 6).

- Fisher Scientific. (2024, May 1).

- Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o982.

- Organic Syntheses. (n.d.).

- Sreeni Labs Private Limited. (n.d.).

- Benchchem. (n.d.).

- Chemical & Pharmaceutical Bulletin. (2004). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 52(1), 107-110.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1735–1769.

Sources

- 1. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridine Derivatives from Methyl 3,5-dibromo-4-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and serving as a versatile building block in the synthesis of novel therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive motif for modulating pharmacological activity. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's potency, selectivity, pharmacokinetic, and pharmacodynamic profiles. Substituted pyridines have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.

Methyl 3,5-dibromo-4-pyridinecarboxylate is a readily available and highly versatile starting material for the synthesis of a diverse library of substituted pyridine derivatives. The two bromine atoms at the 3 and 5 positions are amenable to a variety of powerful cross-coupling reactions, while the methyl ester at the 4-position provides a handle for further chemical transformations. This guide provides detailed application notes and protocols for the synthesis of substituted pyridine derivatives from this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. For the functionalization of this compound, three of the most powerful and widely used methods are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmacologically active compounds.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

Experimental Workflow for Suzuki-Miyaura Coupling

Detailed Protocol: Synthesis of Methyl 3,5-di(thiophen-3-yl)pyridine-4-carboxylate

| Reagent/Parameter | Quantity/Value | Notes |

| This compound | 1.0 equiv (e.g., 324 mg, 1.0 mmol) | Starting material. |

| Thiophene-3-boronic acid | 2.2 equiv (e.g., 281 mg, 2.2 mmol) | Coupling partner. |

| Pd(PPh₃)₄ | 0.05 equiv (e.g., 58 mg, 0.05 mmol) | Palladium catalyst. |

| K₂CO₃ | 3.0 equiv (e.g., 414 mg, 3.0 mmol) | Base. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Degassed prior to use. |

| Temperature | 90 °C | |

| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a dry Schlenk flask, add this compound (1.0 equiv), thiophene-3-boronic acid (2.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3] It provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and can exhibit interesting biological activities.

Causality Behind Experimental Choices: The Sonogashira coupling employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the alkyne for transmetalation. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The reaction is typically carried out under inert conditions to prevent oxidative homocoupling of the alkyne.

Catalytic Cycle of the Sonogashira Coupling

Detailed Protocol: Synthesis of Methyl 3,5-bis(phenylethynyl)pyridine-4-carboxylate

| Reagent/Parameter | Quantity/Value | Notes |

| This compound | 1.0 equiv (e.g., 324 mg, 1.0 mmol) | Starting material. |

| Phenylacetylene | 2.5 equiv (e.g., 255 mg, 2.5 mmol) | Coupling partner. |

| Pd(PPh₃)₂Cl₂ | 0.03 equiv (e.g., 21 mg, 0.03 mmol) | Palladium catalyst. |

| CuI | 0.05 equiv (e.g., 10 mg, 0.05 mmol) | Copper(I) co-catalyst. |

| Triethylamine (Et₃N) | 5.0 equiv (e.g., 506 mg, 5.0 mmol) | Base and solvent. |

| Solvent | THF | Anhydrous. |

| Temperature | 60 °C | |

| Reaction Time | 8-16 h | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add phenylacetylene (2.5 equiv) dropwise to the stirred mixture.

-

Heat the reaction to 60 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the product.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[4][5][6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies on the use of bulky, electron-rich phosphine ligands that promote the reductive elimination step of the catalytic cycle and prevent side reactions. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of solvent is important to ensure the solubility of the reactants and to maintain a suitable reaction temperature.

Detailed Protocol: Synthesis of Methyl 3,5-di(morpholino)pyridine-4-carboxylate

| Reagent/Parameter | Quantity/Value | Notes |

| This compound | 1.0 equiv (e.g., 324 mg, 1.0 mmol) | Starting material. |

| Morpholine | 2.5 equiv (e.g., 218 mg, 2.5 mmol) | Amine coupling partner. |

| Pd₂(dba)₃ | 0.02 equiv (e.g., 18 mg, 0.02 mmol) | Palladium precursor. |

| Xantphos | 0.05 equiv (e.g., 29 mg, 0.05 mmol) | Ligand. |

| NaOt-Bu | 3.0 equiv (e.g., 288 mg, 3.0 mmol) | Base. |

| Solvent | Toluene | Anhydrous. |

| Temperature | 100 °C | |

| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.05 equiv).

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

-

To a separate Schlenk tube, add this compound (1.0 equiv) and NaOt-Bu (3.0 equiv).

-

Evacuate and backfill this tube with an inert gas.

-

Add anhydrous toluene, followed by morpholine (2.5 equiv) via syringe.

-

Transfer the pre-formed catalyst solution to the substrate-containing tube via cannula.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Concentrate the solvent and purify the crude product by flash column chromatography.

II. Nucleophilic Aromatic Substitution (SNAr): A Classical Approach to Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the ring towards nucleophilic attack, although to a lesser extent than in more electron-deficient systems. The bromine atoms can be displaced by strong nucleophiles, particularly at elevated temperatures.

Causality Behind Experimental Choices: The feasibility of an SNAr reaction on this substrate depends on the nucleophilicity of the attacking species and the reaction conditions. Strong nucleophiles such as alkoxides or primary/secondary amines are typically required. The reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the anion. Higher temperatures are generally necessary to overcome the activation energy for the formation of the Meisenheimer intermediate.

Mechanism of Nucleophilic Aromatic Substitution

Sources

Strategic Functionalization of Methyl 3,5-dibromo-4-pyridinecarboxylate: Protocols and Mechanistic Insights

An Application Guide for the Synthetic Chemist

Abstract

The substituted pyridine framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Methyl 3,5-dibromo-4-pyridinecarboxylate represents a highly versatile, yet underexplored, building block for the synthesis of complex molecular architectures. Its symmetrically substituted, electron-deficient core provides two reactive handles for diversification through a variety of modern synthetic methodologies. This guide provides an in-depth analysis of reaction conditions for the selective functionalization of this scaffold, focusing on robust and scalable palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We offer detailed, field-proven protocols, explain the causal relationships behind experimental choices, and provide visual workflows to empower researchers in drug discovery and chemical development to leverage this powerful synthetic intermediate.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged structure in drug design due to its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding via the ring nitrogen, and its favorable physicochemical properties. Functionalization of the pyridine core allows for the precise tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This compound offers an ideal starting point for such explorations. The two bromine atoms at the C3 and C5 positions are ripe for cross-coupling, while the electron-withdrawing methyl carboxylate group at C4, in concert with the pyridine nitrogen, activates the ring for nucleophilic substitution.[2]

This document serves as a practical guide to unlocking the synthetic potential of this substrate. We will explore four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille—along with Nucleophilic Aromatic Substitution (SNAr), providing validated starting protocols for each.

Palladium-Catalyzed Cross-Coupling Reactions: A Chemist's Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation.[3] For a substrate like this compound, these methods offer unparalleled scope and functional group tolerance. The general catalytic cycle, while nuanced for each specific reaction, follows a common pathway.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3,5-dibromo-4-pyridinecarboxylate

Welcome to the technical support center for the purification of Methyl 3,5-dibromo-4-pyridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this compound.

Q1: What are the likely impurities in my crude this compound?

A: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities may include:

-

Starting Materials: Unreacted methyl 4-pyridinecarboxylate (methyl isonicotinate) or partially brominated intermediates (e.g., Methyl 3-bromo-4-pyridinecarboxylate).

-

Over-brominated Species: While less common for this specific structure, reactions with excess brominating agents can sometimes lead to additional bromination, although the 3,5-positions are electronically favored for substitution.

-

Hydrolyzed Product: Presence of water or acidic conditions can lead to the hydrolysis of the methyl ester, forming 3,5-dibromo-4-pyridinecarboxylic acid[1].

-

Residual Solvents and Reagents: Solvents from the reaction (e.g., acetic acid, THF) and quenching agents (e.g., sodium thiosulfate) may be present[2][3].

Q2: What is the recommended first-pass purification method for this compound?

A: For most solid organic compounds, recrystallization is the most efficient and scalable first-pass purification technique. It is highly effective at removing small amounts of impurities from a large amount of product. Given that similar compounds like 3,5-dibromo-4-methylpyridine and methyl 3,5-dibromo-4-methylbenzoate are purified by recrystallization from alcohols like ethanol or methanol, these are excellent starting points[4][5][6].

Q3: How do I choose between recrystallization and column chromatography?

A: The choice depends on the nature and quantity of the impurities.

-

Choose Recrystallization when:

-

Your crude product is mostly pure (>85-90%).

-

The impurities have significantly different solubility profiles from your target compound in a given solvent.

-

You are working on a larger scale where chromatography would be cumbersome and expensive.

-

-

Choose Column Chromatography when:

-

Your crude product is a complex mixture with multiple components.

-

The impurities have very similar solubility to your product, making recrystallization ineffective.

-

You need to isolate multiple components from the reaction mixture.

-

You are working on a smaller scale (<5g).

-

Below is a decision-making workflow to help guide your choice.

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems you might encounter during purification.

Recrystallization Troubleshooting

Q: My compound won't dissolve in the chosen solvent, even when heated.

A: This indicates poor solubility. The causality is a mismatch between the polarity of your compound and the solvent.

-

Solution 1: Increase Solvent Polarity. If you are using a non-polar solvent like hexanes, try adding a more polar co-solvent like ethyl acetate or dichloromethane.

-

Solution 2: Change Solvent Class. If alcohols (methanol, ethanol) are not working, consider other solvents like acetonitrile, ethyl acetate, or a toluene/heptane mixture. Always test solubility on a small scale first.

Q: No crystals form after the solution has cooled.

A: Crystal formation requires nucleation and growth, which can sometimes be slow to initiate.

-

Solution 1: Induce Nucleation. Scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide a surface for crystal nucleation.

-

Solution 2: Seed the Solution. Add a tiny crystal of pure product (if available) to the solution. This provides a template for crystal growth.

-

Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again[7].

-

Solution 4: Cool to a Lower Temperature. Place the flask in an ice bath or a freezer for a short period.

Q: My product has "oiled out" instead of forming crystals.

A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. It is common when the solution is cooled too quickly or when the boiling point of the solvent is much higher than the product's melting point.

-

Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of extra solvent. Then, allow the flask to cool very slowly to room temperature, insulated if necessary, before moving to an ice bath[8].

-

Solution 2: Use a Lower-Boiling Solvent. Choose a solvent with a boiling point lower than your compound's melting point.

Column Chromatography Troubleshooting

Q: I'm observing significant peak tailing on my TLC plate and column.

A: For pyridine derivatives, peak tailing is a classic problem caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel surface[9]. This creates a secondary, strong interaction that slows the elution of a fraction of the molecules, causing the peak to tail.

-

Solution 1: Add a Basic Modifier. Add a small amount of a competing base, like triethylamine (TEA) or pyridine (~0.5-1%), to your eluent system[9]. The modifier will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.

-

Solution 2: Use a Different Stationary Phase. Consider using deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).

Q: My product is co-eluting with an impurity.

A: This means the chosen eluent system is not providing adequate separation (resolution).

-

Solution 1: Decrease Eluent Polarity. A less polar (weaker) mobile phase will cause all compounds to move more slowly, often increasing the separation between bands. Systematically test mixtures with a higher ratio of the non-polar solvent (e.g., switch from 10% EtOAc/Hexane to 5% EtOAc/Hexane).

-

Solution 2: Change Solvent System. The selectivity of the separation can be altered by changing the solvents. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order and improve separation[9].

Q: I have very low recovery of my product after the column.

A: Low recovery can be due to several factors.

-

Cause 1: Irreversible Adsorption. Your compound may be too polar for the silica gel and is binding irreversibly.

-

Solution: As mentioned for tailing, adding a modifier like TEA to the eluent can help. In more extreme cases, you may need to switch to a more polar eluent system or a different stationary phase like reversed-phase silica (C18).

-

-

Cause 2: Product Decomposition. The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.

-

Solution: Use deactivated silica gel or run the column quickly to minimize contact time. Neutralizing the crude sample before loading can also help.

-

-

Cause 3: Physical Loss. The compound may have been lost during solvent removal if it is volatile, or if fractions were not collected properly. Always check your empty column and flasks for residual product.

Part 3: Standard Operating Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and should be optimized based on small-scale solubility tests.

| Parameter | Recommendation | Rationale |

| Primary Solvent | Methanol or Ethanol | Similar dibrominated aromatics show good solubility in hot alcohols and lower solubility when cold[4][5][6]. |

| Co-Solvent | Deionized Water | If the compound is too soluble in pure alcohol, adding water will decrease its solubility and promote crystallization upon cooling[8]. |

| Apparatus | Erlenmeyer Flask, Hot Plate, Condenser | An Erlenmeyer flask reduces solvent evaporation. A condenser is recommended for larger volumes or volatile solvents. |

Step-by-Step Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them[7].

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and acquire an NMR spectrum to assess purity.

Caption: Standard workflow for recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |

| Eluent System | Ethyl Acetate / Hexanes | A common, effective solvent system providing a good polarity range. Start with a low polarity (e.g., 5% EtOAc) and increase as needed. |

| TLC Visualization | UV lamp (254 nm) | The aromatic pyridine ring will be visible under UV light. |

Step-by-Step Methodology:

-

Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.25-0.35. This provides optimal separation on the column.

-

Pack the Column: Prepare a slurry of silica gel in the non-polar solvent (hexanes) and carefully pack the column. Equilibrate the column by running 2-3 column volumes of the starting eluent through the silica bed.

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition using TLC.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Purity Analysis: Assess the purity of the final product using appropriate analytical techniques (NMR, LC-MS, melting point).

References

-

Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1(Pt 6). Available at: [Link]

-

Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E, 66(Pt 5), o982. Available at: [Link]

-

Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Saini, C. K., et al. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18. Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]

- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.

-

Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Available at: [Link]

-

National Center for Biotechnology Information. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Available at: [Link]

-

Reddit. (2022). Drying and distilling pyridine. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Guide: Low-Temperature Lithiation of Methyl 3,5-dibromo-4-pyridinecarboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the low-temperature lithiation of Methyl 3,5-dibromo-4-pyridinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging reaction to create novel functionalized pyridine building blocks. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide actionable solutions based on established chemical logic and field experience.

Introduction: The Strategic Value and Challenges

The selective functionalization of a pyridine ring is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound is a valuable starting material, but its reactivity presents unique challenges. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition, while the presence of a methyl ester introduces another electrophilic site.

The goal of this reaction is to achieve a highly regioselective deprotonation at the C4 position. This is made possible by the strong acidifying effect of the two flanking bromine atoms. However, success hinges on precise control of reaction parameters to favor the desired kinetic product and avoid a landscape of potential side reactions. This guide will equip you with the knowledge to navigate these challenges effectively.

Section 1: Core Principles & Reaction Mechanism

The foundational reaction is a directed ortho-metalation, or more accurately, a deprotonation at the position activated by adjacent halogen atoms. The choice of a strong, sterically hindered, non-nucleophilic base is paramount. Lithium diisopropylamide (LDA) is the reagent of choice, as its bulkiness prevents it from attacking the sensitive ester group or the pyridine ring itself, a common issue with smaller, more nucleophilic bases like n-butyllithium[1][2].

The entire process must be conducted at very low temperatures (typically -78 °C) under strictly anhydrous and inert conditions. This low temperature is not merely a suggestion; it is essential for "freezing out" undesired thermodynamic pathways and preventing decomposition of the thermally sensitive lithiated intermediate[3].

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a temperature of -78 °C so critical for this reaction?

A: At temperatures higher than -78 °C, several competing side reactions become significant. The lithiated intermediate can become unstable, and the base (LDA) may have enough thermal energy to react as a nucleophile with the methyl ester. Furthermore, organolithium reagents can add to the C=N bond of the pyridine ring[1]. Maintaining a dry ice/acetone bath temperature is crucial for ensuring high selectivity and yield by remaining under kinetic control.

Q2: Can I use n-butyllithium (n-BuLi) instead of LDA?

A: It is strongly discouraged. n-BuLi is not only a strong base but also a potent nucleophile. It is highly likely to attack the ester carbonyl, leading to a complex mixture of products. Additionally, with di-halogenated aromatics, n-BuLi can sometimes promote lithium-halogen exchange rather than deprotonation, which would lead to functionalization at the C3 or C5 position instead of C4. Using a hindered, non-nucleophilic base like LDA or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the correct approach[2][4].

Q3: My reaction solution turned dark brown or black upon adding the base. Is this normal?

A: Yes, the formation of the lithiated pyridine intermediate often results in a distinct color change, typically to a deep red, brown, or nearly black solution. This is a good visual indicator that the deprotonation is likely occurring. A clear, colorless, or pale yellow solution may indicate a problem with the base or the presence of moisture.

Q4: How can I confirm the formation of the lithiated intermediate before adding my electrophile?

A: While online monitoring is difficult, a common validation technique is to perform a small-scale trial run or take a reaction aliquot (under inert conditions) and quench it with a simple, reliable electrophile like deuterium oxide (D₂O). Subsequent ¹H NMR analysis showing the disappearance of the C4-H proton signal and mass spectrometry confirming the incorporation of deuterium provides strong evidence for successful lithiation at the desired position.

Q5: What are the most common electrophiles to use for quenching?

A: A wide variety of electrophiles can be used to trap the lithiated intermediate. The choice depends on the desired final product. See the table in Section 4 for a more comprehensive list. Common examples include iodine (for iodination), N,N-dimethylformamide (DMF) (for formylation to an aldehyde), and carbon dioxide (for carboxylation).

Section 3: Detailed Troubleshooting Guide

Encountering issues is a normal part of performing complex organometallic chemistry. Use this guide to diagnose and resolve common problems.

Troubleshooting Summary Table

| Issue | Potential Cause(s) | Recommended Action(s) |

| No reaction; only starting material recovered. | 1. Inactive LDA (from old n-BuLi or wet diisopropylamine).2. Insufficient reaction time.3. Addition of substrate to base was too fast, quenching the base. | 1. Titrate the n-BuLi solution before use. Use freshly distilled, dry diisopropylamine and THF.2. Ensure the lithiation step proceeds for at least 1 hour at -78 °C.3. Add the substrate solution slowly to the LDA solution. |

| Low yield with many side products. | 1. Reaction temperature rose above -70 °C.2. Contamination with water or oxygen.3. Use of a nucleophilic base (e.g., n-BuLi). | 1. Maintain a consistent dry ice/acetone bath. Add reagents slowly and sub-surface if possible.2. Flame-dry all glassware. Use anhydrous solvents and maintain a positive pressure of inert gas (Ar or N₂).3. Use only LDA or another suitable hindered base[1][2]. |

| Product formed, but yield is consistently low (<30%). | 1. Incomplete deprotonation.2. Inefficient quenching by the electrophile.3. Degradation during workup or purification. | 1. Increase equivalents of LDA slightly (e.g., from 1.1 to 1.3 eq).2. Ensure the electrophile is pure and added slowly at -78 °C before allowing the reaction to warm.3. Use a buffered aqueous quench (e.g., sat. aq. NH₄Cl) and avoid harsh acidic/basic conditions if the product is sensitive. |

| Formation of 3- or 5-substituted isomer. | Lithium-Halogen exchange occurred instead of deprotonation. | This is characteristic of using alkyllithiums like n-BuLi or t-BuLi. Strict adherence to using LDA will prevent this pathway and favor C4 deprotonation. |

Section 4: Reference Experimental Protocol & Reagent Guide

This section provides a validated, step-by-step protocol for the lithiation and subsequent quench. It also includes guides for selecting reagents.

Step-by-Step Methodology: Lithiation-Iodination

-

Setup: Under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.2 mmol, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a magnetic stir bar.

-

LDA Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.1 eq, as a solution in hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL). Slowly transfer this solution via cannula into the LDA solution at -78 °C over 20 minutes.

-

Lithiation: Stir the dark-colored reaction mixture at -78 °C for 1.5 hours.

-

Electrophilic Quench: Dissolve iodine (I₂, 1.5 mmol, 1.5 eq) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C. The dark color should dissipate.

-

Warm-up: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield Methyl 3,5-dibromo-4-iodo-pyridinecarboxylate.

Reagent Selection Guide

| Base | Structure | pKa (conj. acid) | Pros | Cons |

| LDA | LiN(i-Pr)₂ | ~36 | Ideal Choice. Highly hindered, non-nucleophilic, commercially available or easily prepared in situ. | Can be sluggish at very low temperatures; requires careful preparation. |

| LTMP | Li(2,2,6,6-tetramethylpiperidide) | ~37 | Even more sterically hindered than LDA, can provide higher selectivity in difficult cases. | More expensive; piperidine can be a difficult impurity to remove. |

| n-BuLi | n-C₄H₉Li | ~50 | Very strong base. | Highly Nucleophilic. Will attack the ester. Can cause Li-Br exchange. DO NOT USE. |

| t-BuLi | t-C₄H₉Li | ~50 | Very strong base, more hindered than n-BuLi. | Still nucleophilic enough to be problematic. Primarily used for Li-Br exchange[5]. NOT RECOMMENDED. |

Common Electrophiles for Quenching

| Electrophile | Reagent | Resulting Functional Group |

| Iodination | Iodine (I₂) | -I |

| Formylation | N,N-Dimethylformamide (DMF) | -CHO |

| Carboxylation | Carbon Dioxide (CO₂) gas or dry ice | -COOH |

| Deuteration | Deuterium Oxide (D₂O) | -D |

| Hydroxymethylation | Paraformaldehyde | -CH₂OH |

| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Borylation | Triisopropyl borate | -B(O-iPr)₂ |

References

-

Fort, Y., Gros, P., & Caubère, P. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(10), 3497–3507. [Link]

-

ResearchGate. (n.d.). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. Retrieved January 23, 2026, from [Link]

-

Gupta, A. K., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

-

ResearchGate. (n.d.). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Retrieved January 23, 2026, from [Link]

-

PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

-

Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(67), 9571–9573. [Link]

-

ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved January 23, 2026, from [Link]

-

Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411–425. [Link]

- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. [Link]

-

National Institutes of Health. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications. [Link]

Sources

Validation & Comparative

The Strategic Advantage: Unlocking Synthetic Versatility with Methyl 3,5-dibromo-4-pyridinecarboxylate over 3,5-dibromopyridine

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. While 3,5-dibromopyridine has long been a staple dihalogenated heterocycle, its lesser-known counterpart, Methyl 3,5-dibromo-4-pyridinecarboxylate, offers a suite of strategic advantages. This guide provides an in-depth comparison, supported by experimental insights, to illuminate the superior synthetic utility of this functionalized pyridine derivative.

The presence of a methyl carboxylate group at the 4-position of the 3,5-dibromopyridine scaffold fundamentally alters the electronic properties and steric environment of the molecule. This seemingly minor modification unlocks opportunities for enhanced reactivity, regioselectivity, and the streamlined synthesis of complex molecular architectures, particularly in the realm of pharmaceutical discovery.

Enhanced Reactivity in Cross-Coupling Reactions: An Electronic Perspective

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic influences its reactivity in various chemical transformations, including palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. The introduction of an electron-withdrawing methyl carboxylate group at the 4-position further modulates the electron density of the pyridine ring, impacting the reactivity of the carbon-bromine (C-Br) bonds at the 3 and 5-positions.

The electron-withdrawing nature of the ester functionality enhances the electrophilicity of the pyridine ring, making the C-Br bonds more susceptible to oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and improved yields compared to the less activated 3,5-dibromopyridine.

Regioselective Functionalization: A Tale of Two Bromines

While both bromine atoms in 3,5-dibromopyridine are chemically equivalent, the introduction of the methyl carboxylate group in this compound creates a subtle electronic differentiation between the C3-Br and C5-Br bonds. This difference, although modest, can be exploited to achieve regioselective mono-functionalization under carefully controlled reaction conditions. This is a significant advantage over the often-indiscriminate double substitution observed with 3,5-dibromopyridine. The ability to selectively functionalize one bromine atom while leaving the other intact for subsequent transformations is a powerful tool in the synthesis of complex, unsymmetrically substituted pyridine derivatives.

A Gateway to Novel Bioactive Scaffolds

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] The strategic placement of functional groups on the pyridine ring is crucial for modulating pharmacological activity. This compound serves as a versatile precursor to a wide array of polysubstituted pyridines that are otherwise challenging to access. The ester functionality itself can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, further expanding the molecular diversity accessible from this starting material.

Experimental Support: A Comparative Overview of Cross-Coupling Reactions

| Reaction Type | Substrate | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 3,5-dibromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 70-90 (di-substituted) | [3] |

| 3-bromopyridine derivative | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 85-95 (mono-substituted) | [4] | |

| Sonogashira Coupling | 3,5-dibromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60-80 | 60-85 (di-substituted) | [5] |

| 3-bromo-2-aminopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 (mono-substituted) | [5] | |

| Buchwald-Hartwig Amination | 3,5-dibromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 60-80 (di-substituted) | [6] |

| 3-bromopyridine derivative | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 100 | 80-95 (mono-substituted) | [7] |

This table presents representative data from the literature for similar transformations and is intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

The data, while not a direct comparison, suggests that mono-functionalization of bromopyridines often proceeds with high efficiency. The enhanced electrophilicity of the pyridine ring in this compound is expected to facilitate these reactions, potentially leading to higher yields and/or milder conditions for mono-substitution compared to 3,5-dibromopyridine.

Experimental Protocols

General Procedure for Suzuki-Miyaura Monocoupling

To a solution of this compound (1.0 eq) and the corresponding boronic acid (1.1 eq) in a 4:1 mixture of dioxane and water is added K₃PO₄ (2.0 eq). The mixture is degassed with argon for 15 minutes. Then, Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) are added, and the reaction mixture is heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Monocoupling

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a 2:1 mixture of THF and triethylamine is added CuI (0.1 eq). The mixture is degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.05 eq) is added, and the reaction mixture is stirred at 60 °C for 6-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel.

Conclusion

-

Enhanced Reactivity: The electron-withdrawing methyl carboxylate group activates the C-Br bonds towards oxidative addition in cross-coupling reactions.

-

Potential for Regioselectivity: The electronic differentiation between the two bromine atoms allows for selective mono-functionalization.

-

Increased Synthetic Versatility: The ester functionality serves as a handle for further chemical transformations, expanding the accessible chemical space.

By leveraging these advantages, chemists can design more efficient and elegant synthetic routes to novel compounds with potential applications in drug discovery and materials science.

References

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chem-Station. (2024). Buchwald-Hartwig Amination. [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. [Link]

-

ACS Publications. (2020). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. [Link]

-

ResearchGate. (2019). Sonogashira coupling of 3,5-dibromo-4-pyrones 1i,j. [Link]

-

Royal Society of Chemistry. (2020). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]

-

ResearchGate. (2022). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferroceneboronic acid, ferrocene-1,1′-diboronic acid, and its bis-pinacol ester. [Link]

-

MDPI. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

ResearchGate. (2004). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]

-

ResearchGate. (2021). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. [Link]

-

Royal Society of Chemistry. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

-

MDPI. (2024). Ab Initio Study on the Vibrational and Electronic Properties of Radiation-Induced Defects in Potassium Bromide. [Link]

-

ResearchGate. (2023). Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines (Part III). [Link]

-

ResearchGate. (2022). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium aryltrifluoroborates. [Link]

-

Bentham Science. (2023). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). [Link]

-

PubMed Central. (2023). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. [Link]

-

PubMed Central. (2022). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

-

ResearchGate. (2019). Molecular and Electronic Structure of substituted BODIPY Dyes: Quantum Chemical Study. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comparative Guide to the Synthesis of Methyl 3,5-dibromo-4-pyridinecarboxylate: An Evaluation of Classical and Modern Routes